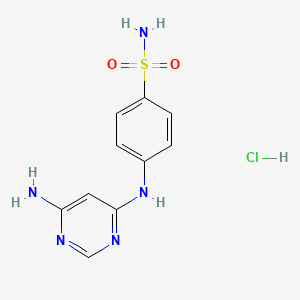

Clorhidrato de 4-((6-aminopirimidin-4-il)amino)bencenosulfonamida

Descripción general

Descripción

PNU 112455A es un inhibidor selectivo y competitivo de ATP de la cinasa dependiente de ciclina 2 (CDK2) y la cinasa dependiente de ciclina 5 (CDK5). Se une al bolsillo de unión a ATP de CDK2 y CDK5, inhibiendo su actividad.

Aplicaciones Científicas De Investigación

PNU 112455A tiene varias aplicaciones de investigación científica, que incluyen:

Neurociencia: Se ha estudiado por su potencial para inhibir la hiperfosforilación de la proteína tau, que está asociada con enfermedades neurodegenerativas como la enfermedad de Alzheimer

Investigación del cáncer: El compuesto ha mostrado potencial en la inhibición de la actividad de CDK2 y CDK5, que están involucrados en la regulación del ciclo celular y la progresión del cáncer

Biología celular: PNU 112455A se utiliza para estudiar el papel de CDK2 y CDK5 en varios procesos celulares, incluida la división celular y la apoptosis

Mecanismo De Acción

PNU 112455A ejerce sus efectos uniéndose al bolsillo de unión a ATP de CDK2 y CDK5, inhibiendo su actividad quinasa. Esta inhibición previene la fosforilación de las proteínas diana, lo que lleva a la interrupción de los procesos celulares regulados por estas quinasas. El mecanismo de acción del compuesto implica una inhibición competitiva con respecto al ATP, con un valor de Ki de 2 µM para CDK2 y CDK5 .

Análisis Bioquímico

Biochemical Properties

PNU112455A hydrochloride plays a crucial role in biochemical reactions. It acts as an ATP site competitive inhibitor of CDK2 and CDK5 . The Km for binding to the ATP site of CDK2 and CDK5 is 3.6 and 3.3 mM, respectively .

Cellular Effects

The effects of PNU112455A hydrochloride on various types of cells and cellular processes are profound. As an ATP site competitive inhibitor of CDK2 and CDK5, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, PNU112455A hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the ATP site of CDK2 and CDK5, inhibiting their activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PNU 112455A implica la preparación de un derivado de aminopirimidina. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación del anillo de pirimidina y la posterior funcionalización para introducir el grupo sulfonamida .

Métodos de producción industrial

Los métodos de producción industrial para PNU 112455A no están disponibles públicamente.

Análisis De Reacciones Químicas

Tipos de reacciones

PNU 112455A se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo para reemplazar grupos funcionales específicos con otros grupos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran PNU 112455A incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones específicas dependen de la reacción deseada y los grupos funcionales que se están apuntando .

Principales productos formados

Los principales productos formados a partir de las reacciones de PNU 112455A dependen del tipo de reacción que se esté realizando. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado la formación de nuevos compuestos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

PNU 112455A es único en su inhibición selectiva de CDK2 y CDK5. Los compuestos similares incluyen:

Roscovitina: Otro inhibidor de CDK que se dirige a CDK2, CDK5 y CDK7.

Purvalanol: Un potente inhibidor de CDK1, CDK2 y CDK4.

Flavopiridol: Un inhibidor de CDK de amplio espectro que se dirige a múltiples CDK, incluyendo CDK1, CDK2, CDK4 y CDK9

PNU 112455A destaca por su especificidad para CDK2 y CDK5, lo que lo convierte en una herramienta valiosa para estudiar los roles de estas quinasas en varios procesos biológicos .

Propiedades

IUPAC Name |

4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXQRCJKDCEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944483 | |

| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-12-4 | |

| Record name | 21886-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21886-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.